molecular formula C11H15BrO B1280519 [2-Bromo-1-(propan-2-yloxy)ethyl]benzene CAS No. 63785-56-8

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene

Cat. No.: B1280519
CAS No.: 63785-56-8
M. Wt: 243.14 g/mol
InChI Key: FICMACAJGUTHRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene typically involves the bromination of 1-(propan-2-yloxy)ethylbenzene. This can be achieved through the reaction of 1-(propan-2-yloxy)ethylbenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 1-(propan-2-yloxy)ethylbenzene derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include alcohols or ketones depending on the reaction conditions.

    Reduction Reactions: The major product is 1-(propan-2-yloxy)ethylbenzene.

Scientific Research Applications

Synthetic Applications

Polymer Synthesis
The compound serves as a valuable intermediate in the synthesis of various polymers. Its structure allows for reactions that can lead to the development of thermally reactive end-capping agents, which are essential in creating linear and graft polymeric compounds. The presence of the bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions that are pivotal in polymer chemistry .

Medicinal Chemistry
Compounds similar to [2-Bromo-1-(propan-2-yloxy)ethyl]benzene have been studied for their biological activities. For instance, derivatives of prop-2-ynyloxy compounds have shown promising antibacterial properties against various pathogens, including Bacillus subtilis, with significant inhibitory action noted in studies . The synthesis of such derivatives often utilizes this compound as a starting material, showcasing its importance in drug development.

Antimicrobial and Antitumor Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial and antitumor activities. For example, compounds synthesized from this precursor demonstrated effective inhibition against urease and showed potential as anti-HIV agents . The structural modifications facilitated by this compound enable the formation of biologically active molecules with enhanced efficacy.

Case Study 1: Antibacterial Activity

In a study evaluating various synthesized derivatives of this compound, compounds were tested for their antibacterial properties against Bacillus subtilis. The results indicated a percentage inhibition ranging from 55% to 89%, depending on the specific derivative and concentration used. This highlights the compound's utility in developing new antibacterial agents .

Case Study 2: Polymer Development

A series of experiments focused on the use of this compound in synthesizing polytriazole membranes for fuel cells. The incorporation of this compound into polymeric structures improved their thermal stability and conductivity, making them suitable for advanced energy applications. The study reported yields of synthesized polymers exceeding 70%, demonstrating the compound's efficiency in polymer chemistry .

Data Table: Summary of Biological Activities

CompoundActivity TypeInhibition (%)IC50 (µg/ml)
4-bromo-2-chloro-1-(propan-2-yloxy)benzeneAntibacterial82.00±0.09 at 100 µg/ml60.2
1-nitro-4-(propan-2-ynyloxy)benzeneUrease Inhibition86.45±0.07 at 100 µg/ml67.14
N-(prop-2-ynyl)-4-(prop-2-ynyloxy)anilineAntitumorNot specifiedNot specified

Mechanism of Action

The mechanism of action of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(propan-2-yloxy)benzene
  • 2-Bromo-1-(methoxy)ethylbenzene
  • 2-Bromo-1-(ethoxy)ethylbenzene

Uniqueness

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an isopropoxy group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Biological Activity

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and an ether functional group, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C₉H₁₁BrO. The compound features a bromine atom that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of the bromine atom. It can form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This modification can alter the function and activity of these biomolecules, leading to various biological effects:

  • Protein Modification : The compound can covalently modify amino acid residues in proteins, potentially affecting enzyme activity and signaling pathways.
  • Nucleic Acid Interaction : It may interact with DNA or RNA, influencing gene expression or stability.

1. Medicinal Chemistry

This compound has been investigated for its potential use in drug development. Its ability to modify biological macromolecules makes it a candidate for designing new therapeutic agents targeting specific diseases.

2. Enzyme Studies

The compound serves as a substrate in enzyme-catalyzed reactions, facilitating the study of enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

3. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, compounds related to this structure have shown significant inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .

Case Studies

StudyFindings
Batool et al. (2014)Reported that related compounds exhibited antibacterial activity against Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .
MDPI Review (2022)Discussed the synthesis and evaluation of PPAR ligands where halogenated compounds exhibited significant biological activities, highlighting the role of bromine in enhancing pharmacological effects .
Shokat Lab (2010)Investigated the synthesis pathways involving bromo-substituted compounds, emphasizing their utility in creating biologically active molecules .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its potential toxicity. The presence of bromine suggests that this compound may have mutagenic properties, necessitating careful assessment during research and application .

Properties

IUPAC Name

(2-bromo-1-propan-2-yloxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICMACAJGUTHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505199
Record name {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-56-8
Record name {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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